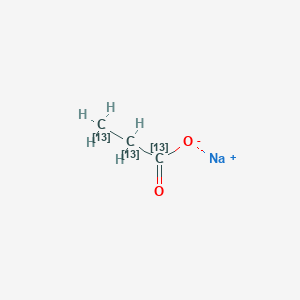![molecular formula C10H7I3N2O5 B116988 5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid CAS No. 4873-46-5](/img/structure/B116988.png)
5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid (AIBA) is an organic compound that has a wide range of applications in the field of chemistry and biochemistry. AIBA is a versatile molecule that can be used for a variety of purposes, including synthesis, research, and therapeutic applications. AIBA has been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, diabetes, and cardiovascular disease. AIBA has also been studied for its potential to be used as a fluorescent dye in medical imaging.
Aplicaciones Científicas De Investigación
Multiparticulate Systems for Inflammatory Bowel Disease Treatment
Research on multiparticulate systems containing 5-aminosalicylic acid (5-ASA), a compound structurally related to the one , highlights its importance in treating inflammatory bowel disease (IBD). These systems, such as pellets, offer advantages like prolonged presence at the action site, improved drug bioavailability, and ease of administration for large doses, underscoring the compound's role in symptomatic treatment targeting general inflammatory mechanisms in IBD (T. Bautzová, M. Rabišková, A. Lamprecht, 2011).
Chlorogenic Acid's Pharmacological Profile
Chlorogenic Acid (CGA), another structurally related compound, exhibits a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. CGA's ability to modulate lipid and glucose metabolism underscores its potential in treating metabolic disorders and emphasizes the importance of further research to optimize its pharmacological use (M. Naveed et al., 2018).
Biosynthesis of Medium-chain Dicarboxylic Acids
The production of medium-chain dicarboxylic acids (MDCAs) for nylon materials demonstrates the chemical synthesis and biosynthesis pathways for compounds with carboxylic acid functionalities. The focus on metabolic engineering and synthetic biology strategies to overcome production barriers highlights the environmental and sustainable advantages of microbial-based production over chemical synthesis (Guohui Li et al., 2020).
Advanced Oxidation Processes for Acetaminophen Degradation
Advanced Oxidation Processes (AOPs) used for acetaminophen degradation reveal insights into the environmental fate and biotoxicity of pharmaceutical by-products. The identification of degradation pathways and by-products, such as various acids and phenolic compounds, contributes to understanding the environmental impact and guides the development of more sustainable pharmaceutical disposal methods (Mohammad Qutob et al., 2022).
Spin Label Amino Acid TOAC in Peptide Studies
The use of the spin label amino acid TOAC in studying peptides illustrates the application of chemical modifications to investigate peptide structure and dynamics. TOAC's incorporation into peptides enables detailed analysis of their secondary structure and interactions with membranes, providing valuable insights into peptide-based drug design and protein engineering (S. Schreier et al., 2012).
Propiedades
IUPAC Name |
5-[(2-aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7I3N2O5/c11-5-3(9(17)18)6(12)8(15-2(16)1-14)7(13)4(5)10(19)20/h1,14H2,(H,15,16)(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOXCOHIWKJOMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7I3N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide](/img/structure/B116911.png)

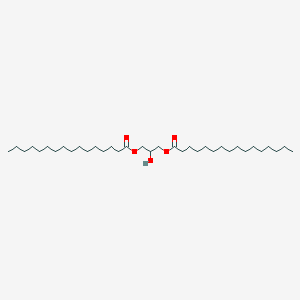
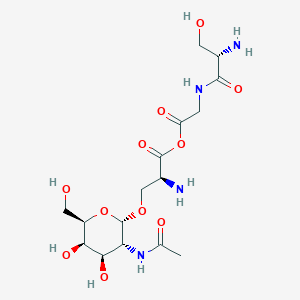
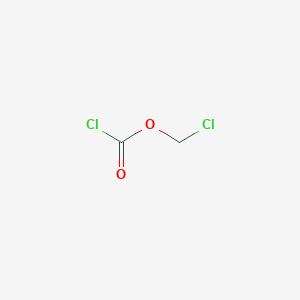


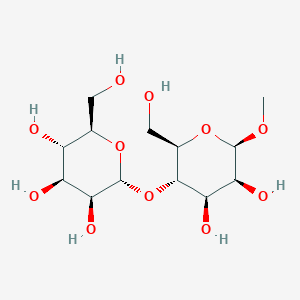


![2-(3-hydroxy-4-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B116940.png)

